methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 7-methoxy-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 3-hydroxy-7-methoxy-1H-indene-1-carboxylate
Uniqueness
Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of both hydroxyl and methoxy groups on the indene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H14O4
- CAS Number : 1341761
The compound features a methoxy group and a hydroxyl group, which are believed to play crucial roles in its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : Indene derivatives serve as the base for synthesis.
- Methoxylation : The introduction of the methoxy group is achieved through reactions with methanol in the presence of acid catalysts.
- Hydroxylation : Hydroxylation can be performed using various reagents that introduce the hydroxyl group at the 3-position.
- Carboxylation : The carboxylic acid moiety is introduced via carboxylation reactions under controlled conditions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Several studies have explored the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as breast and prostate cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation, suggesting its potential use in treating inflammatory diseases.
Research Findings and Case Studies
Case Study: Anticancer Mechanism
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer mechanisms of this compound on prostate cancer cells. The compound was found to activate p53 pathways, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-3-4-7-9(13)6-8(11(7)10)12(14)16-2/h3-5,8-9,13H,6H2,1-2H3 |
InChI Key |
HHKLCWHLOYYTBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2O)C(=O)OC |
Origin of Product |
United States |
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